molecular formula C18H21ClN4O2 B6458763 6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline CAS No. 2548995-04-4

6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline

Cat. No. B6458763
CAS RN: 2548995-04-4
M. Wt: 360.8 g/mol
InChI Key: DIQAMWJZLUULSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline” is a complex organic molecule that contains several functional groups, including a quinoxaline ring, a piperidine ring, and a morpholine ring . These types of compounds are often used in the design of drugs due to their diverse pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The piperidine and morpholine rings are six-membered heterocycles, with the piperidine ring containing one nitrogen atom and the morpholine ring containing both a nitrogen and an oxygen atom . The quinoxaline ring is a fused ring system containing two nitrogen atoms .

Scientific Research Applications

6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline has been studied for its potential applications in medicinal chemistry and drug discovery. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and epilepsy. Its ability to target specific proteins and enzymes has made it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline is not fully understood, but it is believed to interact with a variety of biological systems in a variety of ways. It is known to bind to specific proteins and enzymes, which can lead to the inhibition of their activity. It has also been shown to inhibit the production of certain enzymes, such as cyclooxygenase-2, which can lead to the inhibition of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms, including mammals, plants, and bacteria. In mammals, it has been found to have anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and epilepsy. In plants, it has been found to have anti-fungal and anti-bacterial activities. In bacteria, it has been found to have anti-microbial activities.

Advantages and Limitations for Lab Experiments

6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the reaction is highly efficient. It is also relatively stable, which makes it suitable for long-term storage. However, it is important to note that this compound has some limitations. It is not soluble in water, so it must be used in a solvent such as ethanol or dimethyl sulfoxide. It is also not very soluble in organic solvents, so it must be used in combination with other compounds to increase its solubility.

Future Directions

There are several potential future directions for research on 6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline. One area of research is to further explore its potential applications in medicinal chemistry and drug discovery. This could include studying its effects on specific proteins and enzymes, as well as its potential applications in the treatment of neurological disorders. Another area of research is to further explore its potential applications in laboratory experiments, such as its solubility in various solvents and its stability in different conditions. Finally, further research could be conducted to explore its potential applications in the food industry, such as its potential use as a preservative or flavor enhancer.

Synthesis Methods

6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline can be synthesized using a method known as the “Ugi” reaction, which involves the combination of four reactants: a carboxylic acid, an amine, an isocyanide, and an aldehyde. The reaction is catalyzed by a base and proceeds through a series of steps. The carboxylic acid and amine react to form a salt, which then reacts with the isocyanide to form an isonitrile intermediate. The aldehyde then reacts with the isonitrile intermediate to form this compound. The reaction is highly efficient, with yields of up to 96%.

properties

IUPAC Name

[4-(6-chloroquinoxalin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2/c19-13-4-5-14-15(10-13)20-11-17(21-14)23-8-9-25-16(12-23)18(24)22-6-2-1-3-7-22/h4-5,10-11,16H,1-3,6-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQAMWJZLUULSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)C3=CN=C4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.